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molecular formula C9H13NS B8609999 6,7-Dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

6,7-Dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Cat. No. B8609999
M. Wt: 167.27 g/mol
InChI Key: MWVDOIYOOUPDCD-UHFFFAOYSA-N
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Patent
US08309542B2

Procedure details

A mixture of 7.2 g (24 mmol) 6,7-dimethyl-4,5-dihydro-thieno[2,3-c]pyridinium iodide and 80 ml of methanol is mixed batchwise 1.87 g (49 mmol) NaBH4 while cooling with an ice bath (vigorous release of gas). The mixture is stirred for another 1.5 h, concentrated, mixed with sat. NaHCO3 solution and extracted 3× with methylene chloride. The organic phases are dried on NaSO4, filtered and concentrated.
Name
6,7-dimethyl-4,5-dihydro-thieno[2,3-c]pyridinium iodide
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
1.87 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I-].[CH3:2][N+:3]1[CH2:8][CH2:7][C:6]2[CH:9]=[CH:10][S:11][C:5]=2[C:4]=1[CH3:12].[BH4-].[Na+]>CO>[CH3:2][N:3]1[CH2:8][CH2:7][C:6]2[CH:9]=[CH:10][S:11][C:5]=2[CH:4]1[CH3:12] |f:0.1,2.3|

Inputs

Step One
Name
6,7-dimethyl-4,5-dihydro-thieno[2,3-c]pyridinium iodide
Quantity
7.2 g
Type
reactant
Smiles
[I-].C[N+]1=C(C2=C(CC1)C=CS2)C
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.87 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for another 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with an ice bath (vigorous release of gas)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
mixed with sat. NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic phases are dried on NaSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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